Bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2,2-dimethylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 2,2-dimethylpropanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate primarily involves its interaction with polymer chains. As a plasticizer, it embeds itself between polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
Similar Compounds
Diethyl phthalate: Another phthalate ester used as a plasticizer.
Dibutyl phthalate: Commonly used in adhesives and personal care products.
Diisononyl phthalate: Used in the production of flexible PVC.
Uniqueness
Bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate is unique due to its specific molecular structure, which provides distinct physical properties such as higher thermal stability and lower volatility compared to other phthalate esters .
Properties
CAS No. |
368884-44-0 |
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Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28O4/c1-13-8-9-14(16(20)22-11-18(2,3)4)15(10-13)17(21)23-12-19(5,6)7/h8-10H,11-12H2,1-7H3 |
InChI Key |
VAXNGKIWCWPQOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC(C)(C)C)C(=O)OCC(C)(C)C |
Origin of Product |
United States |
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